1-[4-(Bromomethyl)phenoxy]-2,3-difluorobenzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Bromomethyl)phenoxy]-2,3-difluorobenzene typically involves a multi-step process. One common method includes the bromination of 4-methylphenol to form 4-bromomethylphenol, which is then reacted with 2,3-difluorobenzene under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and coupling reactions, utilizing advanced techniques to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Bromomethyl)phenoxy]-2,3-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, resulting in the formation of corresponding oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) under reflux conditions.
Major Products Formed:
Substitution Products: Various substituted phenoxy derivatives.
Oxidation Products: Corresponding oxidized phenoxy compounds.
Scientific Research Applications
1-[4-(Bromomethyl)phenoxy]-2,3-difluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Bromomethyl)phenoxy]-2,3-difluorobenzene involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The difluorobenzene moiety contributes to the compound’s stability and reactivity .
Comparison with Similar Compounds
1-(Bromomethyl)-4-phenoxybenzene: Similar structure but lacks the difluorobenzene moiety.
4-Phenoxybenzyl bromide: Another related compound with similar reactivity but different substitution pattern.
Uniqueness: 1-[4-(Bromomethyl)phenoxy]-2,3-difluorobenzene is unique due to the presence of both bromomethyl and difluorobenzene groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C13H9BrF2O |
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Molecular Weight |
299.11 g/mol |
IUPAC Name |
1-[4-(bromomethyl)phenoxy]-2,3-difluorobenzene |
InChI |
InChI=1S/C13H9BrF2O/c14-8-9-4-6-10(7-5-9)17-12-3-1-2-11(15)13(12)16/h1-7H,8H2 |
InChI Key |
QYJKCNZGMKMIHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)OC2=CC=C(C=C2)CBr |
Origin of Product |
United States |
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